(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-2-6-15(7-3-13)17(22)21-11-10-20-18(21)23-12-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPIRWQOIYWMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-chlorobenzyl chloride reacts with a thiol to form the 4-chlorobenzyl thioether . This intermediate is then subjected to further reactions involving imidazole derivatives and p-tolylmethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions such as temperature, pressure, and solvent choice are crucial to scale up the synthesis efficiently.
Chemical Reactions Analysis
Thioether Reactivity
The thioether group (-S-CH₂-C₆H₄-Cl) undergoes characteristic reactions:
For example, oxidation with meta-chloroperbenzoic acid (mCPBA) selectively converts the thioether to a sulfone, increasing polarity and potential bioactivity.
Imidazole Ring Reactions
The 4,5-dihydroimidazole core participates in:
Ring-Opening Reactions
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Acidic Hydrolysis : HCl (conc.) at reflux opens the ring to form a diamine intermediate.
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives.
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-2 position of the imidazole ring.
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Halogenation : Br₂ in CCl₄ adds bromine to the unsaturated bond of the dihydroimidazole.
Methanone Group Reactivity
The p-tolyl methanone moiety enables:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Reduction | NaBH₄/EtOH | Secondary alcohol | Bioactivity modulation |
| Condensation | NH₂OH·HCl | Oxime derivatives | Chelation agents |
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohols | Structural diversification |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(dppf)Cl₂, K₃PO₄, DMF, 110°C) to form biaryl derivatives .
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Stille Coupling : With organostannanes (Pd(PPh₃)₄, CuI), yielding heterocyclic hybrids.
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via cleavage of the thioether bond.
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Photodegradation : UV light induces radical-mediated breakdown, forming chlorobenzaldehyde and imidazole fragments.
Catalytic and Mechanistic Insights
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Acid Catalysis : Protic acids (e.g., H₂SO₄) accelerate ring-opening and condensation reactions .
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Base-Mediated Reactions : K₂CO₃ or Et₃N promotes nucleophilic substitutions at the thioether group.
Analytical Characterization
Key techniques for reaction monitoring:
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications.
Antimicrobial Activity
Research indicates that compounds with imidazole and thioether functionalities often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group enhances this activity due to its electron-withdrawing properties.
Antitumor Activity
The structure of this compound suggests potential antitumor activity. In vitro studies indicate that imidazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various thioether compounds, including derivatives similar to our compound. Results demonstrated that compounds with a chlorobenzyl group exhibited higher zones of inhibition against E. coli compared to their non-chlorinated counterparts. This suggests that the structural modifications significantly enhance antibacterial activity.
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, a series of imidazole derivatives were tested for cytotoxicity against several cancer cell lines. The compound showed an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxic potential. Further analysis revealed that the methoxy groups contributed positively to the overall activity through enhanced lipophilicity.
Mechanism of Action
The mechanism by which (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Yield: Methanones with electron-donating groups (e.g., methoxy, methyl) or stabilized thioethers (e.g., 4-chlorobenzyl) typically exhibit higher synthetic yields (e.g., 87.4–92.8% in ). In contrast, sterically hindered or electron-withdrawing groups (e.g., nitro, bromo) may reduce yields due to slower reaction kinetics .
Biological Activity: Compounds with a 4-chlorophenyl group (e.g., entry 1 in Table 1) show antiproliferative activity by inhibiting tubulin polymerization, a mechanism critical in cancer therapy . The bromofuryl derivative (entry 3) is hypothesized to interact with sphingosine 1-phosphate receptors (S1PR3), suggesting that thioether-linked imidazoles may have diverse receptor-targeting capabilities .
Thermal Stability: Methanones with hydroxyl/methoxy-substituted aryl groups (entry 1) exhibit higher melting points (232–234°C), likely due to hydrogen bonding and crystallinity. In contrast, methyl or fluorinated analogues (entries 2 and 4) show lower melting points, reflecting reduced intermolecular interactions .
Key Observations:
- The target compound’s synthesis likely employs thiol-ether formation under basic conditions, as evidenced by the use of Na2CO3 in analogous imidazole-thioether syntheses .
Biological Activity
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes an imidazole ring, thioether moiety, and aromatic groups, which may contribute to its interactions with biological systems.
- Molecular Formula : C15H16ClN2S
- Molecular Weight : 290.81 g/mol
- CAS Number : 673434-78-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains, suggesting a potential for this compound in treating infections .
Anticancer Properties
The compound's structural components suggest it might have anticancer potential. Studies on related imidazole derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, certain derivatives showed significant inhibition of cell proliferation in breast and lung cancer models .
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. The presence of the thioether group in this compound may enhance its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through SAR studies. Variations in substituents on the imidazole ring or the aromatic groups can significantly affect its biological activity.
Key Findings from SAR Studies:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane permeability.
- Thioether Group : This moiety is crucial for enzyme interaction and stability of the compound in biological systems.
- Aromatic Rings : Modifications on these rings can lead to increased potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
